molecular formula C7H8N2Se B102207 Selenocyanic acid, 2,5-dimethyl-1H-pyrrol-3-yl ester CAS No. 18713-25-2

Selenocyanic acid, 2,5-dimethyl-1H-pyrrol-3-yl ester

Cat. No. B102207
CAS RN: 18713-25-2
M. Wt: 199.12 g/mol
InChI Key: GERJEOUZKIKQRE-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Selenocyanic acid, 2,5-dimethyl-1H-pyrrol-3-yl ester, also known as SeCNPe, is a chemical compound that has gained attention in recent years due to its potential applications in scientific research. This compound is a selenocyanate ester of pyrrole, which is a five-membered heterocyclic compound containing a nitrogen atom. SeCNPe is a highly reactive compound that can be used in various chemical reactions, including the synthesis of organic compounds and the modification of biomolecules.

Mechanism Of Action

The mechanism of action of Selenocyanic acid, 2,5-dimethyl-1H-pyrrol-3-yl ester is not fully understood, but it is believed to involve the formation of a selenol intermediate that reacts with the target molecule. This reaction can lead to the formation of a selenylated derivative or the modification of the target molecule.
Biochemical and Physiological Effects:
Selenocyanic acid, 2,5-dimethyl-1H-pyrrol-3-yl ester has been shown to have various biochemical and physiological effects, including the modification of protein structure and function. The selenylation of certain amino acid residues in proteins can lead to changes in protein activity, stability, and interaction with other molecules. Selenocyanic acid, 2,5-dimethyl-1H-pyrrol-3-yl ester has also been shown to have antioxidant properties, which can protect cells from oxidative damage.

Advantages And Limitations For Lab Experiments

Selenocyanic acid, 2,5-dimethyl-1H-pyrrol-3-yl ester has several advantages for use in lab experiments, including its high reactivity and selectivity for certain amino acid residues in proteins. However, this compound also has limitations, including its highly reactive nature, which requires careful handling, and its potential toxicity.

Future Directions

There are several future directions for the use of Selenocyanic acid, 2,5-dimethyl-1H-pyrrol-3-yl ester in scientific research. One direction is the development of new methods for the selective modification of biomolecules using Selenocyanic acid, 2,5-dimethyl-1H-pyrrol-3-yl ester. Another direction is the synthesis of new organic compounds using Selenocyanic acid, 2,5-dimethyl-1H-pyrrol-3-yl ester as a reagent. Additionally, the study of the biochemical and physiological effects of selenylation using Selenocyanic acid, 2,5-dimethyl-1H-pyrrol-3-yl ester could lead to new insights into protein structure and function.

Synthesis Methods

Selenocyanic acid, 2,5-dimethyl-1H-pyrrol-3-yl ester can be synthesized using various methods, including the reaction of selenocyanic acid with 2,5-dimethylpyrrole in the presence of a catalyst. Another method involves the reaction of 2,5-dimethylpyrrole with selenocyanate esters in the presence of a base. The synthesis of Selenocyanic acid, 2,5-dimethyl-1H-pyrrol-3-yl ester requires careful handling due to its highly reactive nature.

Scientific Research Applications

Selenocyanic acid, 2,5-dimethyl-1H-pyrrol-3-yl ester has been used in various scientific research applications, including the modification of biomolecules such as proteins and nucleic acids. This compound has been shown to react selectively with certain amino acid residues in proteins, such as cysteine and methionine, leading to the formation of selenylated derivatives. Selenocyanic acid, 2,5-dimethyl-1H-pyrrol-3-yl ester has also been used in the synthesis of organic compounds, including pyrrole derivatives and heterocyclic compounds.

properties

CAS RN

18713-25-2

Product Name

Selenocyanic acid, 2,5-dimethyl-1H-pyrrol-3-yl ester

Molecular Formula

C7H8N2Se

Molecular Weight

199.12 g/mol

IUPAC Name

(2,5-dimethyl-1H-pyrrol-3-yl) selenocyanate

InChI

InChI=1S/C7H8N2Se/c1-5-3-7(10-4-8)6(2)9-5/h3,9H,1-2H3

InChI Key

GERJEOUZKIKQRE-UHFFFAOYSA-N

SMILES

CC1=CC(=C(N1)C)[Se]C#N

Canonical SMILES

CC1=CC(=C(N1)C)[Se]C#N

synonyms

Selenocyanic acid 2,5-dimethyl-1H-pyrrol-3-yl ester

Origin of Product

United States

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